molecular formula C28H34N2O11 B043446 Bapta-tmfm CAS No. 96315-11-6

Bapta-tmfm

Cat. No.: B043446
CAS No.: 96315-11-6
M. Wt: 574.6 g/mol
InChI Key: GKTVRWOCZLYLJV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bapta-TMFM is a fluorescent chelating indicator primarily used to study the role of cytosolic free calcium . Calcium ions (Ca2+) play a vital role in a broad range of cell biological and physiological processes in all eukaryotic cell types .

Mode of Action

This compound interacts with its target, cytosolic free calcium, by chelating the calcium ions . This interaction allows the compound to serve as an indicator, enabling the visualization of calcium signaling in cells .

Biochemical Pathways

The chelation of calcium ions by this compound affects various biochemical pathways. For instance, it has been found to inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of mTORC1 activity . This inhibition impairs glycolysis, leading to diminished mTORC1 activity and a rapid decline in MCL-1-protein levels .

Pharmacokinetics

Like many other fluorescent indicators, it is likely to be cell-permeable, allowing it to be readily loaded into the cytosol of cells . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The action of this compound results in a change in the fluorescence properties in the presence of its target molecule, cytosolic free calcium . This allows for the visualization of calcium signaling in cells . Additionally, the inhibition of PFKFB3 by this compound leads to a decrease in mTORC1 activity and a rapid decline in MCL-1-protein levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to chelate calcium ions . Furthermore, the compound’s fluorescence properties may be affected by the solvent used . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bapta-tmfm involves multiple steps, starting with the preparation of the precursor compounds. The key steps include:

    Formation of the Bis-(2-Aminophenoxymethylene) structure: This involves the reaction of 2-aminophenol with formaldehyde under controlled conditions to form the bis-(2-aminophenoxymethylene) intermediate.

    Introduction of the Tetraacetate Groups: The intermediate is then reacted with acetic anhydride to introduce the tetraacetate groups.

    Formylation and Methylation: The final steps involve the formylation and methylation of the compound to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Bapta-tmfm undergoes several types of chemical reactions, including:

    Chelation: The primary reaction is the chelation of calcium ions, which is the basis for its use as a fluorescent indicator.

    Substitution Reactions: this compound can undergo substitution reactions where the acetate groups are replaced by other functional groups.

Common Reagents and Conditions

    Chelation: Typically involves the use of calcium chloride in aqueous solutions.

    Substitution: Reagents such as sodium hydroxide or other bases can be used to facilitate substitution reactions.

Major Products

Scientific Research Applications

Scientific Research Applications

BAPTA-TMFM is utilized across various fields of research due to its unique properties. Below are key applications:

Calcium Imaging

This compound is extensively used in fluorescence microscopy to visualize intracellular calcium levels. Its fluorescent properties allow researchers to monitor changes in cytosolic free calcium concentrations in real-time.

Calcium Buffering

The compound serves as a calcium buffer in experimental setups, helping to maintain specific intracellular calcium levels during experiments. This is crucial in studies involving calcium-dependent processes such as muscle contraction and neurotransmitter release.

Cell Physiology Studies

This compound is employed to investigate the role of calcium in various physiological processes, including:

  • Signal transduction pathways
  • Muscle contraction mechanisms
  • Neuronal activity and synaptic transmission

Pharmacological Research

In pharmacology, this compound assists in understanding drug interactions that affect calcium signaling pathways. It is used to assess the effects of potential therapeutic agents on calcium homeostasis.

Data Table: Comparison of Calcium Chelators

ChelatorAffinity for Ca²⁺Affinity for Mg²⁺FluorescentCommon Applications
This compoundHighLowYesCalcium imaging, buffering
EGTAModerateModerateNoCalcium buffering
EDTALowHighNoGeneral metal ion chelation
Fluo-3HighLowYesCalcium imaging

Case Study 1: Calcium Dynamics in Neurons

A study published in Cell Calcium utilized this compound to explore calcium dynamics during neuronal firing. The researchers found that fluctuations in intracellular calcium levels were critical for neurotransmitter release, demonstrating the compound's effectiveness in elucidating cellular mechanisms .

Case Study 2: Muscle Contraction Mechanisms

Research conducted on cardiac myocytes employed this compound to investigate the role of calcium in muscle contraction. The findings indicated that precise control of intracellular calcium levels was essential for optimal contractile function .

Case Study 3: Drug Interaction Studies

A pharmacological study assessed the impact of a novel drug on calcium signaling pathways using this compound as a control agent. The results highlighted significant alterations in calcium influx, suggesting potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

    Bapta-AM: A cell-permeant analog of Bapta-tmfm, used for intracellular calcium chelation.

    EGTA: Another calcium chelator with different binding properties and applications.

    Fura-2: A ratiometric calcium indicator used for measuring intracellular calcium concentrations.

Uniqueness of this compound

Biological Activity

BAPTA-TMFM, a derivative of the calcium chelator BAPTA, is widely recognized for its role in modulating intracellular calcium levels. Its biological activity is significant in various cellular processes, particularly in neuroprotection and cellular signaling. This article explores the biological activity of this compound, highlighting its mechanisms, case studies, and research findings.

Overview of this compound

This compound (5-Formyl-5'-Methyl-BAPTA Tetramethyl Ester) is a fluorescent chelating indicator primarily used to study cytosolic free calcium dynamics. Its structure allows it to effectively bind calcium ions, thereby influencing various cellular functions. The compound is particularly noted for its cell-permeable properties, enabling it to enter cells and modulate intracellular calcium levels without significant cytotoxicity .

This compound functions by chelating calcium ions (Ca2+Ca^{2+}), which are crucial for numerous cellular processes including neurotransmitter release, muscle contraction, and cell signaling. The compound's ability to sequester Ca2+Ca^{2+} leads to a reduction in intracellular calcium concentrations, which can mitigate calcium-induced cellular damage and apoptosis.

Key Mechanisms Include:

  • Neuroprotection : this compound has been shown to protect neurons from apoptosis and oxidative stress by inhibiting reactive oxygen species (ROS) generation .
  • Electrophysiological Function : The compound aids in preserving neuronal electrophysiological properties following injury by alleviating damage caused by excessive calcium influx .
  • Calcium Signaling Modulation : this compound alters intracellular signaling pathways that depend on calcium as a secondary messenger, impacting various physiological responses .

Neuroprotective Effects

A pivotal study demonstrated that local application of BAPTA significantly improved locomotor recovery in a spinal cord injury model. The treatment reduced neuronal death and enhanced electrophysiological function in vitro, suggesting that BAPTA's neuroprotective effects are mediated through its calcium-chelating properties .

Off-Target Effects

Recent investigations have indicated that while BAPTA is primarily recognized for its calcium-chelating ability, it may also exert effects independent of Ca2+Ca^{2+} binding. These off-target effects could influence various molecular targets within the cell, necessitating careful consideration when interpreting experimental results involving BAPTA .

Case Studies

Several case studies have highlighted the practical applications of this compound in research settings:

  • Spinal Cord Injury : In a controlled experiment involving mice with induced spinal cord injuries, BAPTA treatment resulted in a marked reduction in neuronal apoptosis and improved recovery metrics compared to control groups .
  • Neuronal Damage Models : In vitro studies using differentiated neurons subjected to physical damage demonstrated that BAPTA treatment significantly decreased cell mortality and ROS levels, underscoring its protective role against oxidative stress .

Table 1: Summary of Experimental Findings with this compound

Study TypeModel UsedKey Findings
In VivoSpinal Cord Injury MiceReduced neuronal death; improved locomotor recovery
In VitroDifferentiated NeuronsDecreased ROS; reduced apoptosis
ElectrophysiologyMultiple-Electrode ArrayEnhanced mean firing rate post-treatment

Properties

IUPAC Name

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O11/c1-19-6-8-21(29(14-25(32)36-2)15-26(33)37-3)23(12-19)40-10-11-41-24-13-20(18-31)7-9-22(24)30(16-27(34)38-4)17-28(35)39-5/h6-9,12-13,18H,10-11,14-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTVRWOCZLYLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=CC(=C2)C=O)N(CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370721
Record name BAPTA-TMFM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96315-11-6
Record name N-[2-[2-[2-[Bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-methylphenyl]-N-(2-methoxy-2-oxoethyl)glycine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96315-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAPTA-TMFM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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